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Avelumab, a fully human IgG1 monoclonal antibody, represents a significant advancement in

cancer immunotherapy. Its therapeutic efficacy stems from a unique dual mechanism of action

that both reinvigorates the adaptive immune response and leverages the innate immune

system to target and eliminate tumor cells. This guide provides an in-depth technical overview

of avelumab's core mechanisms, supported by quantitative data, detailed experimental

protocols, and visual representations of key pathways and processes.

Core Mechanism: Immune Checkpoint Blockade
Avelumab's primary mechanism involves the targeted blockade of the Programmed Death-

Ligand 1 (PD-L1), a transmembrane protein often overexpressed on the surface of tumor cells.

[1] PD-L1 acts as a crucial immune checkpoint by binding to its receptors, Programmed Death-

1 (PD-1) and B7.1, which are expressed on activated T cells and other immune cells.[1][2] This

interaction delivers an inhibitory signal that suppresses T-cell proliferation, cytokine production,

and cytotoxic activity, effectively allowing cancer cells to evade immune surveillance.[1]

Avelumab physically binds to PD-L1, preventing its interaction with PD-1 and B7.1.[1][2] This

disruption of the PD-1/PD-L1 axis removes the inhibitory signal, thereby restoring and

enhancing the anti-tumor functions of T cells.[2][3]
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Fig. 1: Avelumab blocking the PD-1/PD-L1 interaction.

Secondary Mechanism: Antibody-Dependent Cell-
Mediated Cytotoxicity (ADCC)
Unlike other anti-PD-L1 antibodies that are engineered to be inert, avelumab possesses a

native, unmodified Fc region of the IgG1 isotype.[2][4] This functional Fc region enables

avelumab to engage with Fcγ receptors (FcγR), such as CD16, expressed on the surface of

innate immune effector cells, most notably Natural Killer (NK) cells.[5][6]

When avelumab binds to PD-L1 on the surface of a tumor cell, its Fc region acts as a bridge,

recruiting NK cells to the tumor site. This engagement triggers the activation of NK cells,
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leading to the release of cytotoxic granules containing perforin and granzymes, which induce

apoptosis in the target tumor cell.[5] This process, known as Antibody-Dependent Cell-

Mediated Cytotoxicity (ADCC), represents a distinct and complementary anti-tumor

mechanism.[2][4]

Tumor CellNK Cell

Tumor Cell

PD-L1

NK Cell
Granzymes &

Perforin
Releases

CD16 (FcγR) Avelumab

Binds to
Fc Region

Binds to
Tumor Cell

Induces Apoptosis

Click to download full resolution via product page

Fig. 2: Avelumab-mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

Quantitative Data Summary
The following tables summarize key quantitative data related to avelumab's binding affinity and

clinical efficacy in select trials.

Table 1: Avelumab Binding Affinity to PD-L1
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Parameter Value Method Reference

Dissociation Constant

(KD)
0.0467 nmol/L

Surface Plasmon

Resonance
[7]

Dissociation Constant

(KD)
0.4 nmol/L Not Specified [8]

Dissociation Constant

(Kd)
0.3 nmol/L (human) Not Specified [9]

Dissociation Constant

(Kd)
1.0 nmol/L (mouse) Not Specified [9]

Table 2: Preclinical ADCC Activity of Avelumab

Target Cell Line Effector Cells Outcome Reference

8 of 18 human

carcinoma cell lines
PBMCs

Induced ADCC; lysis

correlated with PD-L1

expression

[10]

Human carcinoma cell

lines
Purified NK cells

Increased lysis

compared to PBMCs
[10]

PD-L1 expressing

tumor cells
T-NK cells

Mediated cytolytic

effects
[5]

Table 3: Selected Clinical Trial Efficacy Data for Avelumab
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Trial
Name

Indication
Treatmen
t Arm

Comparat
or Arm

Primary
Endpoint

Result
Referenc
e

JAVELIN

Bladder

100

Advanced

Urothelial

Carcinoma

(1L

Maintenan

ce)

Avelumab

+ Best

Supportive

Care

(BSC)

BSC alone

Overall

Survival

(OS)

Median

OS: 21.4

months vs

14.3

months

(HR 0.69)

[11]

JAVELIN

Bladder

100 (≥2

years

follow-up)

Advanced

Urothelial

Carcinoma

(1L

Maintenan

ce)

Avelumab

+ BSC
BSC alone

Overall

Survival

(OS)

Hazard

Ratio 0.76

(95% CI,

0.63 to

0.91)

[12]

JAVELIN

Chemother

apy Medley

Advanced

Solid

Tumors

(1L)

Avelumab

+

Chemother

apy

N/A

Objective

Response

Rate

(ORR)

Urothelial

Carcinoma:

39.0%-53.8

%; NSCLC:

33.3%-50.0

%

[13]

AURA

Oncodistin

ct-004

Muscle-

Invasive

Bladder

Cancer

(Neoadjuva

nt)

Avelumab

+ ddMVAC
N/A

Pathologic

al

Complete

Response

(pCR)

58% [14]

AURA

Oncodistin

ct-004

Muscle-

Invasive

Bladder

Cancer

(Neoadjuva

nt)

Avelumab

monothera

py

(cisplatin-

ineligible)

N/A

Pathologic

al

Complete

Response

(pCR)

32% [14]
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Experimental Protocols
In Vitro ADCC Assay
The following protocol is a representative method for assessing avelumab-mediated ADCC.

Preparation

Assay
Analysis

Target Cell Preparation:
- Label human tumor cells
with 111In-oxyquinoline

Co-incubation:
- Mix target cells, effector cells,
and avelumab (or control Ab)
- Incubate for 4 hours at 37°C

Effector Cell Preparation:
- Isolate PBMCs or purify NK cells

from healthy donors
Measure 111In release

in supernatant Calculate % specific lysis

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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